N,N-DI-(M-Trifluoromethylphenyl)urea
CAS No.:
Cat. No.: VC13862155
Molecular Formula: C15H10F6N2O
Molecular Weight: 348.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F6N2O |
|---|---|
| Molecular Weight | 348.24 g/mol |
| IUPAC Name | 1,1-bis[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)23(13(22)24)12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,24) |
| Standard InChI Key | RBUUBEZZGYZFAZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
N,N'-Di-(m-trifluoromethylphenyl)urea consists of a urea backbone () where both amine groups are substituted with m-trifluoromethylphenyl rings. The trifluoromethyl () groups at the meta position introduce steric bulk and electron-withdrawing effects, influencing the compound’s reactivity and stability. The IUPAC Standard InChIKey (ASUCRFVOBIZQSN-UHFFFAOYSA-N) and CAS Registry Number (403-96-3) provide unambiguous identifiers for this compound .
Synthesis and Decomposition Pathways
Thermal Decomposition
The compound undergoes thermal dissociation in the solid phase, as demonstrated by Chimishkyan et al. (1984). The reaction:
has an enthalpy change () of under equilibrium conditions . This exothermic decomposition suggests limited thermal stability, necessitating cautious handling in high-temperature applications.
Physicochemical Properties
Thermodynamic Properties
Calculated thermodynamic properties from Joback’s method include:
| Property | Value | Units | Source |
|---|---|---|---|
| Standard Gibbs Energy () | -832.34 | kJ/mol | Joback |
| Enthalpy of Formation () | -1102.61 | kJ/mol | Joback |
| Boiling Point () | 749.29 | K | Joback |
| Heat Capacity () | 594.34–649.58 | J/mol·K | Joback |
These values highlight the compound’s stability and high thermal resilience, though they are derived from computational models rather than experimental measurements .
Phase-Transition Enthalpies
The enthalpy of fusion () is calculated as , while the enthalpy of vaporization () is . These metrics are critical for industrial processing, such as crystallization or distillation.
Reaction Thermodynamics and Kinetics
Enthalpy of Dissociation
As noted in Section 2.1, the solid-phase dissociation enthalpy () of underscores the energy required to break the urea C–N bonds. This value aligns with trends observed in substituted ureas, where electron-withdrawing groups like increase bond dissociation energies .
Heat Capacity Dependence on Temperature
The gas-phase heat capacity () varies with temperature, increasing from at to at . This dependence reflects the contribution of vibrational and rotational modes at elevated temperatures.
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